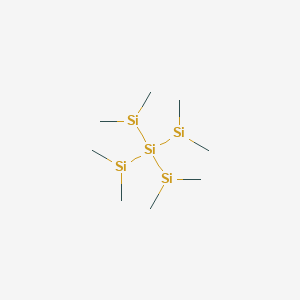

Tetrakis(dimethylsilyl)silan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrakis dimethylsilylsilane is an organosilicon compound with the molecular formula C8H28Si5. This compound is characterized by the presence of silicon atoms bonded to dimethylsilyl groups. It is a colorless solid that is sensitive to moisture and air, and it has a melting point of 21°C .

Wissenschaftliche Forschungsanwendungen

Tetrakis dimethylsilylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound is used in the development of silicon-based biomaterials and as a component in drug delivery systems.

Medicine: It is explored for its potential use in medical imaging and as a contrast agent.

Industry: Tetrakis dimethylsilylsilane is used in the production of silicon-based polymers and coatings, as well as in the semiconductor industry for the fabrication of silicon wafers

Wirkmechanismus

Target of Action

Tetrakis(dimethylsilyl)silane is an organosilicon compound . It primarily targets the formation of silicon-based structures, particularly in the synthesis of nanostructured organosilicon polymer films .

Mode of Action

The interaction of Tetrakis(dimethylsilyl)silane with its targets involves chemical reactions that lead to the formation of new compounds. For instance, it can react with methyl lithium to form tris(trimethylsilyl)silyl lithium . This reaction is a key step in the synthesis of various organosilicon compounds.

Biochemical Pathways

Tetrakis(dimethylsilyl)silane affects the biochemical pathways involved in the synthesis of organosilicon compounds. It serves as a precursor in these pathways, contributing to the formation of complex structures like nanostructured organosilicon polymer films .

Pharmacokinetics

As a silicon-based compound, it is expected to have low bioavailability due to its poor solubility in water .

Result of Action

The molecular and cellular effects of Tetrakis(dimethylsilyl)silane’s action are primarily observed in the formation of silicon-based structures. For example, it can lead to the creation of nanostructured organosilicon polymer films . These films have applications in various fields, including electronics and materials science.

Action Environment

The action, efficacy, and stability of Tetrakis(dimethylsilyl)silane can be influenced by environmental factors. For instance, it is sensitive to moisture and reacts with aqueous base . Therefore, it should be stored in an inert atmosphere and at room temperature to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis dimethylsilylsilane can be synthesized through the reaction of silicon tetrachloride with dimethylchlorosilane in the presence of a reducing agent such as lithium. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{Me}_2\text{SiCl} + 8 \text{Li} \rightarrow \text{Si}(\text{SiMe}_2)_4 + 8 \text{LiCl} ] This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the production of tetrakis(dimethylsilyl)silane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis dimethylsilylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form lower oxidation state silicon compounds.

Substitution: The dimethylsilyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogen gases or halogenating agents like N-bromosuccinimide.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silicon compounds.

Substitution: Halogenated or alkylated silicon compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrakis(trimethylsilyl)silane: Similar in structure but with trimethylsilyl groups instead of dimethylsilyl groups.

Tetrakis(trimethylsilyloxy)silane: Contains trimethylsilyloxy groups instead of dimethylsilyl groups.

Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups and one hydrogen atom bonded to silicon.

Uniqueness

Tetrakis dimethylsilylsilane is unique due to its specific reactivity and the stability of its silicon-silicon bonds. The presence of dimethylsilyl groups imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer |

2003-85-2 |

|---|---|

Molekularformel |

C8H28Si5 |

Molekulargewicht |

264.73 g/mol |

IUPAC-Name |

tetrakis(dimethylsilyl)silane |

InChI |

InChI=1S/C8H28Si5/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |

InChI-Schlüssel |

FKGZHILWPVEUNC-UHFFFAOYSA-N |

SMILES |

C[Si](C)[Si]([Si](C)C)([Si](C)C)[Si](C)C |

Kanonische SMILES |

C[SiH](C)[Si]([SiH](C)C)([SiH](C)C)[SiH](C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.